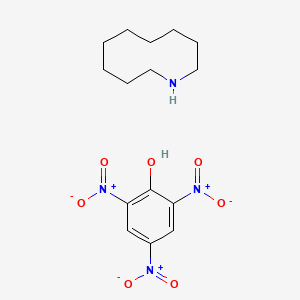
azecane;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azecane;2,4,6-trinitrophenol, also known as picric acid, is an organic compound with the formula (O₂N)₃C₆H₂OH. It is a yellow crystalline solid with a bitter taste, and it is one of the most acidic phenols. The name “picric” comes from the Greek word “pikros,” meaning “bitter.” This compound has been historically significant due to its explosive properties and its use in various industrial and scientific applications .
Méthodes De Préparation
The synthesis of azecane;2,4,6-trinitrophenol involves the nitration of phenolThe reaction is carried out under controlled conditions, usually at low temperatures, to introduce nitro groups onto the phenol ring . Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Analyse Des Réactions Chimiques
Azecane;2,4,6-trinitrophenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products depending on the conditions.
Reduction: Reduction of this compound typically yields aminophenols.
Substitution: It undergoes electrophilic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common reagents used in these reactions include reducing agents like tin and hydrochloric acid for reduction, and bromine water for substitution reactions. Major products formed include 2,4,6-tribromophenol and aminophenols .
Applications De Recherche Scientifique
Azecane;2,4,6-trinitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating instruments.
Biology: Employed in biochemical studies to uncouple oxidative phosphorylation.
Medicine: Historically used as an antiseptic and in burn treatments.
Industry: Utilized in the manufacture of explosives, dyes, and colored glass
Mécanisme D'action
The mechanism by which azecane;2,4,6-trinitrophenol exerts its effects involves its ability to uncouple oxidative phosphorylation. This process disrupts the production of ATP in cells, leading to increased metabolic rates and heat production. The compound targets the mitochondrial membrane, affecting the electron transport chain and proton gradient .
Comparaison Avec Des Composés Similaires
Azecane;2,4,6-trinitrophenol is similar to other nitrophenols, such as 2,4-dinitrophenol and 4-nitrophenol. its three nitro groups make it more acidic and explosive compared to its counterparts. This uniqueness makes it particularly valuable in applications requiring high energy content, such as explosives .
Similar compounds include:
- 2,4-Dinitrophenol
- 4-Nitrophenol
- 2-Nitrophenol
These compounds share similar chemical structures but differ in the number and position of nitro groups, which influence their reactivity and applications .
Propriétés
Numéro CAS |
51206-66-7 |
|---|---|
Formule moléculaire |
C15H22N4O7 |
Poids moléculaire |
370.36 g/mol |
Nom IUPAC |
azecane;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H19N.C6H3N3O7/c1-2-4-6-8-10-9-7-5-3-1;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h10H,1-9H2;1-2,10H |
Clé InChI |
PSNATKLWAKGAQK-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCNCCCC1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




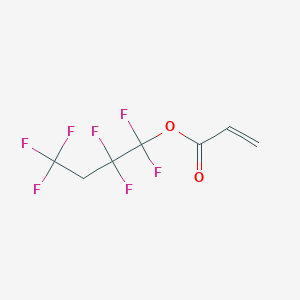

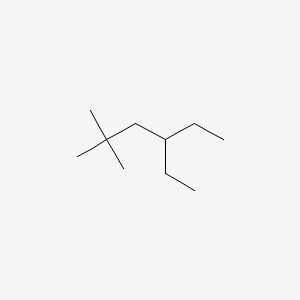
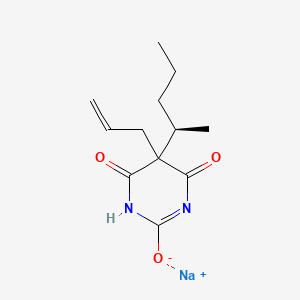
![Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate](/img/structure/B14650089.png)
![Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14650094.png)
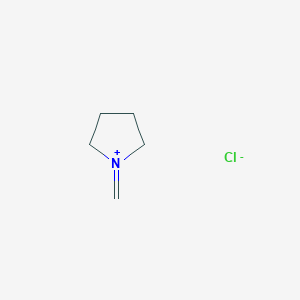
![6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14650101.png)
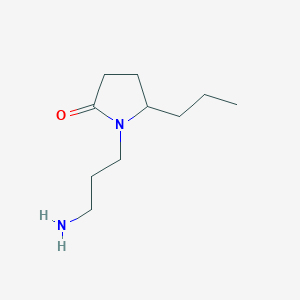
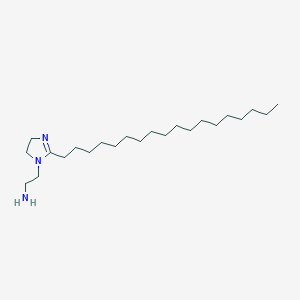
![1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane](/img/structure/B14650116.png)
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)
